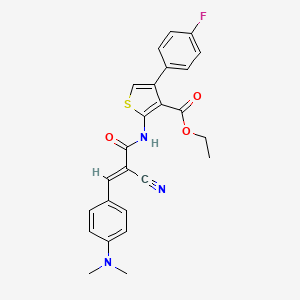

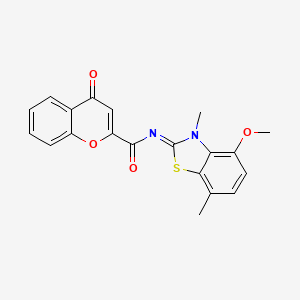

![molecular formula C25H35N5O4 B2495500 Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252826-27-9](/img/structure/B2495500.png)

Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar tetrahydropyrimidine derivatives often employs microwave-assisted reactions, a method that accelerates the process significantly. For instance, the microwave-assisted facile synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been reported, where the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea in ethanol with potassium tert-butoxide as a catalyst under microwave irradiation yields the desired products in 2-4 minutes (Sarkate et al., 2020).

Molecular Structure Analysis

The crystal structure of similar compounds has been determined through X-ray diffraction, revealing the conformations of their structures. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been elucidated, providing insights into the molecule's geometry (Kurbanova et al., 2009).

Chemical Reactions and Properties

Tetrahydropyrimidine derivatives exhibit varied chemical behaviors, including reaction pathways influenced by the reaction media's basicity-nucleophilicity. Studies on ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates have shown ring expansion and nucleophilic substitution reactions, depending on the conditions (Fesenko et al., 2010).

Physical Properties Analysis

Physical properties like crystal packing, molecular geometry, and conformational characteristics of similar compounds have been extensively studied. The supramolecular structures and packing features of a series of aryl substituted ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates revealed the influence of functional groups on these properties. Certain derivatives exhibit conformational polymorphism, impacting their physical characteristics (Nayak et al., 2011).

Chemical Properties Analysis

The chemical properties of tetrahydropyrimidine derivatives can be quite diverse. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to products through ring expansion or nucleophilic substitution, showcasing the compound's versatile chemical behavior. The pathway is significantly influenced by the reaction media's nature, illustrating the complexity of chemical properties within this compound class (Shutalev et al., 2010).

科学的研究の応用

Synthesis and Biological Applications

- A study focused on the synthesis of novel chromone-pyrimidine coupled derivatives, including similar structures to the specified compound, using an environmentally friendly, ionic liquid-promoted method. These derivatives exhibited significant in vitro antifungal and antibacterial activity. Molecular docking and enzyme assay studies suggested potential modes of action, while ADMET analysis indicated good oral drug-like properties. The most active compounds demonstrated non-cytotoxic nature against human cancer cell lines and showed no toxicity in vivo, suggesting their safety and potential as oral drug candidates (Tiwari et al., 2018).

Chemical Synthesis and Modification

- Research on the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates revealed insights into ring expansion versus nucleophilic substitution. This study highlights the intricate balance between reaction conditions and the basicity-nucleophilicity of the media, which strongly affects the reaction pathway and outcomes. Such findings are crucial for developing synthetic strategies for pyrimidine derivatives (Fesenko et al., 2010).

Antimicrobial and Anticancer Properties

- Another study synthesized a series of pyrimidine derivatives using Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate as a precursor. These derivatives were evaluated for antimicrobial properties, showcasing the versatility of pyrimidine derivatives in developing new antimicrobial agents (Farag et al., 2008).

Pharmacological Investigations

- The pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates revealed significant antihypertensive and anti-inflammatory activities. This study underscores the therapeutic potential of pyrimidine derivatives in treating hypertension and inflammation, contributing to the understanding of their action mechanisms and therapeutic applications (Chikhale et al., 2009).

作用機序

将来の方向性

The future directions for research on this compound would depend on its intended applications. If it’s a new compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research could involve studying its pharmacological effects .

特性

IUPAC Name |

ethyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O4/c1-2-34-22(31)20-19(27-24(33)28-21(20)18-9-5-3-6-10-18)17-29-15-11-25(12-16-29,23(26)32)30-13-7-4-8-14-30/h3,5-6,9-10,21H,2,4,7-8,11-17H2,1H3,(H2,26,32)(H2,27,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLEXKAZWAXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)(C(=O)N)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)

![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)